Cas no 928-96-1 (cis-3-Hexen-1-ol)

Cis-3-Hexen-1-ol is a naturally occurring unsaturated alcohol that possesses a distinctive fresh cut grass aroma and odor profile. This volatile compound exhibits high skin permeability, making it suitable for applications in perfumery and cosmetics where transdermal delivery is desired. It also shows potential as an odorant in fragrances and flavorings.
cis-3-Hexen-1-ol structure
cis-3-Hexen-1-ol structure
Product Name:cis-3-Hexen-1-ol
CAS No:928-96-1
MF:C6H12O
MW:100.158882141113
MDL:MFCD00063217
CID:40271
PubChem ID:5281167
Update Time:2026-04-28

cis-3-Hexen-1-ol Chemical and Physical Properties

Names and Identifiers

    • (Z)-Hex-3-en-1-ol
    • Cis-3-Hexene-1-OL
    • Leaf alcohol
    • cis-3-Hexen-1-ol
    • cis-3-Hexen-1-ol Odor Standard
    • Cis-3-Hexenol
    • cis-Hex-3-en-1-ol
    • (3Z)-3-Hexen-1-ol (ACI)
    • 3-Hexen-1-ol, (Z)- (8CI)
    • 3-Hexen-1-ol, cis- (5CI)
    • (3Z)-Hexenol
    • (Z)-3-Hexen-1-ol
    • (Z)-3-Hexenol
    • 3Z-Hexen-1-ol
    • Blaetteralkohol
    • cis-1-Hydroxy-3-hexene
    • cis-3-Hexenyl alcohol
    • ENT 25091
    • Folic alcohol
    • Green leaf alcohol
    • Blatteralkohol
    • (3Z)-hex-3-en-1-ol
    • (E)-3-Hexenol
    • 3-Hexen-1-ol
    • (3Z)-3-Hexen-1-ol
    • (E)-3-Hexen-1-ol
    • 3-Hexen-1-ol, (Z)-
    • Cis-3-hexenol natural
    • MDL: MFCD00063217
    • Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-
    • InChI Key: UFLHIIWVXFIJGU-ARJAWSKDSA-N
    • SMILES: C(/CCO)=C/CC
    • BRN: 1719712

Computed Properties

  • Exact Mass: 100.08900
  • Monoisotopic Mass: 100.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless oily liquid with strong fresh green leaf aroma.
  • Density: 0.848 g/mL at 25 °C(lit.)
  • Melting Point: 22.55°C (estimate)
  • Boiling Point: 156-157 °C(lit.)
  • Flash Point: Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • Refractive Index: n20/D 1.44(lit.)
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Substances to be avoided include strong oxidizing agents and strong acids. Flammable.
  • PSA: 20.23000
  • LogP: 1.33500
  • Merck: 14,4700
  • FEMA: 2563
  • Solubility: Soluble in ethanol, propylene glycol and most non-volatile oils, very slightly soluble in water.
  • Sensitiveness: Sensitive to light

cis-3-Hexen-1-ol Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P210-P280-P312-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:UN 1987 3/PG 3
  • WGK Germany:1
  • Hazard Category Code: 10
  • Safety Instruction: S16
  • FLUKA BRAND F CODES:10
  • RTECS:MP8400000
  • Hazardous Material Identification: F
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Flammable area

cis-3-Hexen-1-ol Customs Data

  • HS CODE:29052990
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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cis-3-Hexen-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 h, 2 MPa, 60 °C
Reference
Application of single atom metal loaded catalyst in selective hydrogenation reaction
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Salen (palladium chloride complex) Solvents: Pyridine
Reference
Selective hydrogenation by a novel palladium(II) complex
Kerr, James M.; Suckling, Colin J., Tetrahedron Letters, 1988, 29(43), 5545-8

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(2,3,4,5-η)-(2E,4E)-2,4-hexadienoato][(1,2,3,4,5-η)-1,2,3,4,5-pentam… Solvents: 1,2-Dimethoxyethane ,  tert-Butyl methyl ether
Reference
Application of Cp*-ruthenium(II) catalysts in stereoselective hydrogenation of sorbic acid
Driessen-Holscher, Birgit, Synthetic Methods of Organometallic and Inorganic Chemistry, 2002, 10, 94-98

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dimethyl sulfoxide ,  Palladium Solvents: Hexane ;  150 min, 1 atm, 40 °C
Reference
Highly efficient Pd/SiO2-dimethyl sulfoxide catalyst system for selective semi-hydrogenation of alkynes
Takahashi, Yusuke; Hashimoto, Norifumi; Hara, Takayoshi; Shimazu, Shogo; Mitsudome, Takato; et al, Chemistry Letters, 2011, 40(4), 405-407

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane
Reference
Selective reduction of alkynes to Z-alkenes using hydrosilane functions immobilized on silica gel
Kini, Abhay D.; Nadkarni, Durgesh V.; Fry, James L., Tetrahedron Letters, 1994, 35(10), 1507-10

Production Method 6

Reaction Conditions
1.1 Catalysts: Zinc 2-ethylhexanoate ,  Sodium borohydride Solvents: Diisopropyl ether
1.2 Reagents: Trimethoxysilane
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride Catalysts
Mimoun, Hubert, Journal of Organic Chemistry, 1999, 64(7), 2582-2589

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Reference
Unsaturated aldehydes and ketones. III. Synthesis of the violet-leaf aldehyde, trans,cis-2,6-nonadien-1-al
Jutz, Christian, Chemische Berichte, 1959, 92, 1983-9

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(2,3,4,5-η)-(2E,4E)-2,4-hexadienoato][(1,2,3,4,5-η)-1,2,3,4,5-pentam… Solvents: Ethylene glycol ,  tert-Butyl methyl ether
Reference
Stereoselective catalytic hydrogenation of sorbic acid and sorbic alcohol with new Cp*Ru complexes
Steines, Stephan; Driessen-Holscher, Birgit; Englert, Ulli, Chemical Communications (Cambridge), 2000, (3), 217-218

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium ,  Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Ethanol Solvents: Tetrahydrofuran ;  8 h, rt
Reference
Highly stereoselective semihydrogenation of alkynes promoted by nickel(0) nanoparticles
Alonso, Francisco; Osante, Inaki; Yus, Miguel, Advanced Synthesis & Catalysis, 2006, 348(3), 305-308

Production Method 10

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide
Reference
Preparation of 3-(hexenyloxy)propanenitriles as perfume ingredients
, Germany, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Tetrabutylammonium borohydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  8 atm, 30 °C
Reference
Highly Active and Selective Semihydrogenation of Alkynes with the Palladium Nanoparticles-Tetrabutylammonium Borohydride Catalyst System
Hori, Junichi; Murata, Kunihiko; Sugai, Toshiki; Shinohara, Hisanori; Noyori, Ryoji; et al, Advanced Synthesis & Catalysis, 2009, 351(18), 3143-3149

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  5 h, rt
Reference
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; Urayama, Teppei; Yamazaki, Kenji; Maehara, Yosuke; Yamasaki, Jun; et al, ACS Catalysis, 2016, 6(2), 666-670

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: [N,N′-1,2-Acenaphthylenediylidenebis[4-methoxybenzenamine-κN]][1,4-dimethyl (2,3… Solvents: Tetrahydrofuran
Reference
Selective homogeneous palladium(0)-catalyzed hydrogenation of alkynes to (Z)-alkenes
Van Laren, Martijn W.; Elsevier, Cornelis J., Angewandte Chemie, 1999, 38(24), 3715-3717

Production Method 14

Reaction Conditions
1.1 Reagents: Tristearyl phosphite ;  rt → 120 °C; 2 h, 120 °C
1.2 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Toluene ;  4 h, 2 MPa, 100 °C
Reference
Pretreatment method and application of methylpyran solution in the preparation of leaf alcohol
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Zinc Solvents: Ethanol ;  3 h, reflux
Reference
Zinc
Knochel, Paul; Grenouillat, Nathalie, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-17

Production Method 16

Reaction Conditions
1.1 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl ,  Lithium ,  Nickel dichloride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Ethanol Solvents: Tetrahydrofuran ;  8 h, rt
Reference
Highly selective hydrogenation of multiple carbon-carbon bonds promoted by nickel(0) nanoparticles
Alonso, Francisco; Osante, Inaki; Yus, Miguel, Tetrahedron, 2007, 63(1), 93-102

Production Method 17

Reaction Conditions
1.1 Catalysts: (OC-6-22)-Bis(benzoato-κO)bis[2-(dimethylamino-κN)ethanol-κO]zinc Solvents: Diisopropyl ether
1.2 -
1.3 Reagents: Potassium hydroxide Solvents: Water
Reference
Reduction of carbonyl compounds by a silane in the presence of a zinc catalyst
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Trimethoxysilane Catalysts: Boron trifluoride ,  Iron chloride (FeCl3) Solvents: Toluene ;  20 min, 0.04 MPa, 70 °C
Reference
Method for synthesizing leaf alcohol in the presence of silane-Lewis acid catalyst system
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Triethanolamine Catalysts: 2,3-Dihydroxynaphthalene ,  Copper (loaded on 2,3-dihydroxynaphthalene-modified TiO2) ,  Titania Solvents: Acetonitrile ,  Water ;  20 h, 329 K
Reference
Visible light-induced diastereoselective semihydrogenation of alkynes to cis-alkenes over an organically modified titanium(IV) oxide photocatalyst having a metal co-catalyst
Fukui, Makoto; Omori, Yuya; Kitagawa, Shin-ya; Tanaka, Atsuhiro; Hashimoto, Keiji; et al, Journal of Catalysis, 2019, 374, 36-42

Production Method 20

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Gold (Titanium oxide composites) ,  Titania Solvents: Acetone ;  2 h, rt
Reference
Heterogeneous Gold-Catalyzed Selective Semireduction of Alkynes using Formic Acid as Hydrogen Source
Li, Shu-Shuang; Tao, Lei; Wang, Fu-Ze-Rong; Liu, Yong-Mei; Cao, Yong, Advanced Synthesis & Catalysis, 2016, 358(9), 1410-1416

cis-3-Hexen-1-ol Raw materials

cis-3-Hexen-1-ol Preparation Products

cis-3-Hexen-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:928-96-1)cis-3-Hexen-1-ol
Order Number:A1205759
Stock Status:in Stock
Quantity:500ml
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):168.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:928-96-1)Leaf alcohol
Order Number:sfd19496
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:928-96-1)Leaf alcohol
Order Number:LE4692;LE2474131;LE13192
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
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cis-3-Hexen-1-ol Spectrogram

1H NMR JEOL CDCl3
1H NMR
GC-MS EI-B
GC-MS
13C NMR Varian CDCl3
13C NMR

Additional information on cis-3-Hexen-1-ol

Professional Introduction to cis-3-Hexen-1-ol (CAS No. 928-96-1)

Cis-3-Hexen-1-ol, with the chemical formula C₆H₁₂O, is a significant compound in the field of organic chemistry and biochemical applications. Its CAS number, 928-96-1, uniquely identifies it in scientific literature and industrial use. This compound is an unsaturated alcohol, characterized by a double bond between the third and fourth carbon atoms, and a hydroxyl group on the first carbon. The presence of the double bond and the specific stereochemistry (cis configuration) imparts unique chemical properties that make it valuable in various research and industrial contexts.

The stereochemistry of cis-3-Hexen-1-ol is particularly noteworthy, as it influences its interaction with biological systems. The cis configuration results in a bent structure due to the spatial restriction imposed by the double bond, which can affect its solubility, reactivity, and biological activity. This compound is often studied for its role in olfactory perception, where its structural features contribute to its distinctive scent profile. Recent research has highlighted its potential applications in synthetic chemistry, particularly in the development of chiral catalysts and intermediates for complex molecule synthesis.

In the realm of biochemical research, cis-3-Hexen-1-ol has been explored for its interactions with enzymes and receptors. Studies have demonstrated its ability to modulate certain enzymatic pathways, making it a candidate for drug development and biochemical research. The compound's ability to mimic or interfere with natural signaling molecules has opened new avenues in understanding metabolic pathways and potential therapeutic targets. For instance, researchers have investigated its effects on plant growth hormones and their role in agricultural applications.

The industrial significance of cis-3-Hexen-1-ol extends beyond academic research. It is utilized as a precursor in the synthesis of various fragrances and flavorings due to its olfactory properties. The compound's structural similarity to naturally occurring compounds makes it an attractive choice for perfumery and food industry applications. Moreover, advancements in green chemistry have led to more sustainable methods for producing cis-3-Hexen-1-ol, aligning with global efforts to reduce environmental impact.

Recent breakthroughs in synthetic biology have also leveraged cis-3-Hexen-1-ol for engineering microbial strains capable of producing high-value chemicals. By optimizing metabolic pathways in bacteria or yeast, researchers can enhance the yield of this compound, making it more cost-effective for industrial use. This approach not only improves production efficiency but also supports the development of biodegradable materials derived from renewable resources.

The pharmaceutical industry has shown interest in cis-3-Hexen-1-ol due to its potential as a lead compound for drug discovery. Its unique chemical properties allow it to interact with biological targets in novel ways, offering opportunities for developing new medications. For example, researchers are exploring its role in anti-inflammatory therapies, where its structural features may help modulate inflammatory responses without unwanted side effects.

In conclusion, cis-3-Hexen-1-ol (CAS No. 928-96-1) is a versatile compound with significant applications across multiple fields. Its stereochemistry, reactivity, and biological interactions make it a valuable subject of study in organic chemistry, biochemistry, and industrial chemistry. As research continues to uncover new uses and production methods for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:928-96-1)cis-3-Hexen-1-ol
A1205759
Purity:99%
Quantity:500ml
Price ($):168.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-96-1)Leaf alcohol
sfd19496
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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